molecular formula C8H14ClF2N B1428284 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1523618-02-1

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No. B1428284
M. Wt: 197.65 g/mol
InChI Key: MJTKXDXLNGAXAF-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a chemical compound with the CAS Number: 1523618-02-1 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Farrar et al. (1993) discussed the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs and related compounds, employing analytical approaches like Topliss structure-activity and Craig plot analysis. X-ray crystal analysis was used to compare active and inactive compounds, providing insights into the structural requirements for anticonvulsant activity (Farrar et al., 1993).

Novel Synthesis Techniques

  • Huynh et al. (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method highlights the chemical versatility of azaspirocyclic compounds and their potential applications in various synthetic pathways (Huynh et al., 2017).

Applications in Drug Discovery

  • Wipf et al. (2004) described the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, and other compounds to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds are converted into heterocyclic azaspirocycles, which are important scaffolds in drug discovery (Wipf et al., 2004).

Analysis of Anticonvulsant Properties

  • Kamiński et al. (2008) synthesized new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and studied their anticonvulsant properties. This research contributes to understanding the pharmacological potential of azaspirocyclic compounds (Kamiński et al., 2008).

Conformational Studies

  • Ciechanowicz-Rutkowska et al. (1997) determined the X-ray crystal structures of several anticonvulsant and inactive compounds related to 2-azaspiro[4.4]nonane. These studies provide insights into how molecular conformation affects biological activity (Ciechanowicz-Rutkowska et al., 1997).

Development of Spirocyclic Compounds

  • Meyers et al. (2011) identified novel spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of fatty acid amide hydrolase (FAAH). This discovery has implications for the development of new therapeutic agents (Meyers et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and others .

properties

IUPAC Name

2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTKXDXLNGAXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

CAS RN

1523618-02-1
Record name 7-Azaspiro[3.5]nonane, 2,2-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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